
4-Bromo-5-methoxybenzene-1,2-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-methoxybenzene-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C7H11BrCl2N2O and a molecular weight of 289.99 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and two amine groups on a benzene ring, along with two hydrochloride ions. It is primarily used in research and development due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-Bromo-5-methoxybenzene-1,2-diamine dihydrochloride involves several steps. One common method includes the bromination of 5-methoxybenzene-1,2-diamine followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically involve controlled temperatures and the use of solvents such as methanol or ethanol to facilitate the reaction.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. Bulk manufacturing often involves the use of automated reactors and stringent quality control measures to ensure consistency and high purity of the final product .
Analyse Chemischer Reaktionen
4-Bromo-5-methoxybenzene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amine groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-methoxybenzene-1,2-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into potential pharmaceutical applications includes its use in the development of new drugs and therapeutic agents.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-5-methoxybenzene-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-5-methoxybenzene-1,2-diamine dihydrochloride can be compared with similar compounds such as:
4-Bromo-5-methoxybenzene-1,2-diamine: Lacks the dihydrochloride component, which may affect its solubility and reactivity.
5-Bromo-4-methoxy-2-methylaniline: Similar structure but with a methyl group instead of an amine group, leading to different chemical properties and applications.
3-Bromo-4-methoxyaniline: Another similar compound with different substitution patterns on the benzene ring, resulting in varied reactivity and uses.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
216752-62-4 |
|---|---|
Molekularformel |
C7H11BrCl2N2O |
Molekulargewicht |
289.98 g/mol |
IUPAC-Name |
4-bromo-5-methoxybenzene-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C7H9BrN2O.2ClH/c1-11-7-3-6(10)5(9)2-4(7)8;;/h2-3H,9-10H2,1H3;2*1H |
InChI-Schlüssel |
IMUYKRPMHLQLRO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)N)N)Br.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



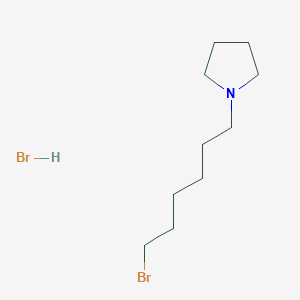

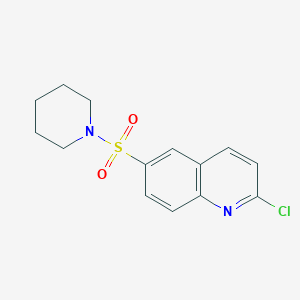
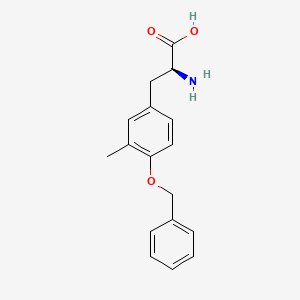
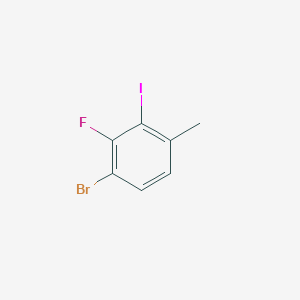
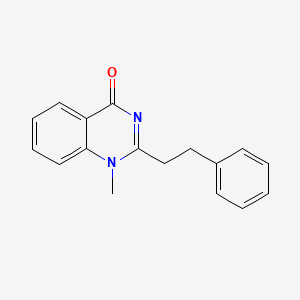
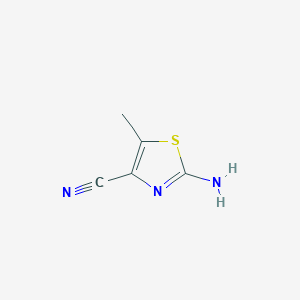
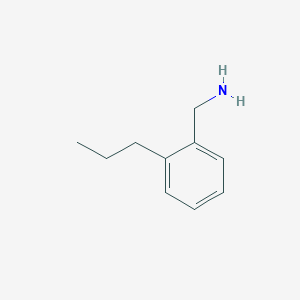

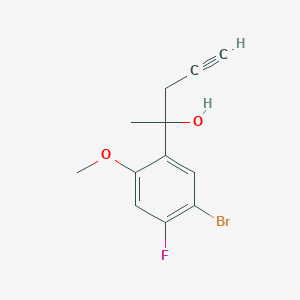
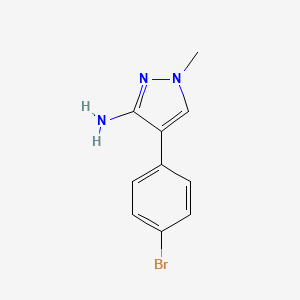
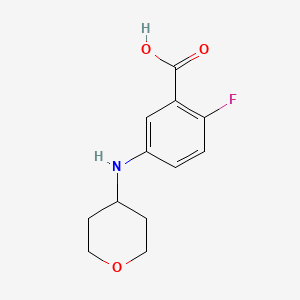
![2-[2-(Methylsulfonyl)phenyl]ethylamine Hydrochloride](/img/structure/B15072954.png)
